![molecular formula C24H20N2O B14597227 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine CAS No. 61075-33-0](/img/structure/B14597227.png)
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine core substituted with phenyl and phenoxy groups. The presence of the 2-methylprop-2-en-1-yl group adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the phthalazine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine involves its interaction with specific molecular targets. The phenoxy and phenyl groups can participate in π-π stacking interactions with aromatic residues in proteins, while the phthalazine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 2-Methyl-1-phenyl-1-propene
- 2-Methyl-2-propen-1-ol
Uniqueness
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is unique due to its phthalazine core, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61075-33-0 |
|---|---|
Fórmula molecular |
C24H20N2O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-[2-(2-methylprop-2-enyl)phenoxy]-4-phenylphthalazine |
InChI |
InChI=1S/C24H20N2O/c1-17(2)16-19-12-6-9-15-22(19)27-24-21-14-8-7-13-20(21)23(25-26-24)18-10-4-3-5-11-18/h3-15H,1,16H2,2H3 |
Clave InChI |
ULUXWLLRCYSEGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=CC=CC=C1OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
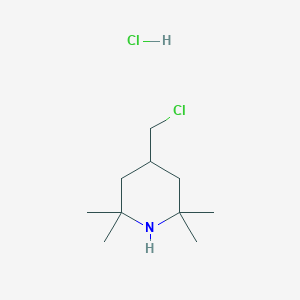
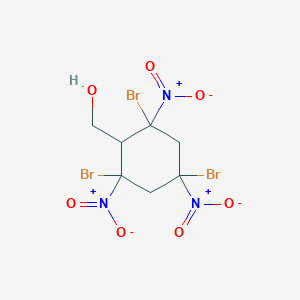

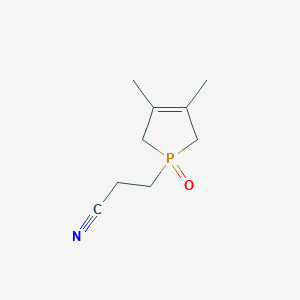
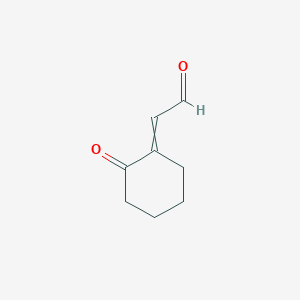
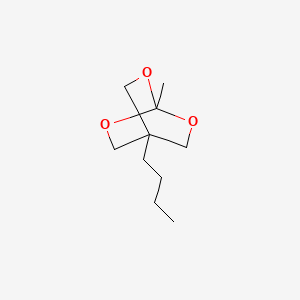
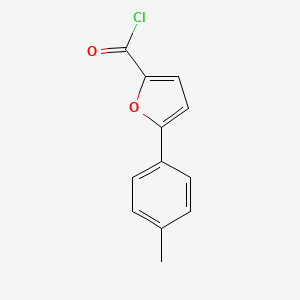

![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
